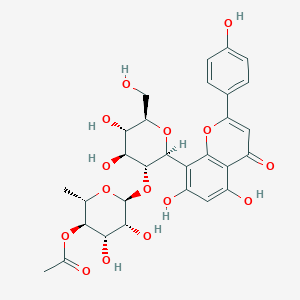

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside is a complex organic compound that features multiple hydroxyl groups, a chromenone moiety, and an acetate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside typically involves multi-step organic synthesis. Key steps may include:

- Protection of hydroxyl groups to prevent unwanted reactions.

- Formation of the chromenone moiety through cyclization reactions.

- Glycosylation to attach the sugar units.

- Deprotection of hydroxyl groups.

- Esterification to introduce the acetate group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while hydrolysis may produce phenolic compounds and sugars.

Applications De Recherche Scientifique

Antioxidant Properties

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property makes it a candidate for further research in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases. For instance, research indicates that it can reduce inflammation markers in models of arthritis and other inflammatory conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a promising candidate for neurodegenerative disease therapies, such as Alzheimer's disease .

Cardiovascular Health

The antioxidant and anti-inflammatory properties of this compound suggest potential applications in cardiovascular health. It may help reduce the risk of atherosclerosis by improving endothelial function and reducing arterial inflammation .

Cancer Therapy

Due to its ability to induce apoptosis in cancer cells while protecting normal cells, this compound is being investigated as an adjunct therapy in cancer treatment. Preliminary studies indicate that it may enhance the efficacy of conventional chemotherapeutic agents .

Research Case Studies

| Study Title | Findings | Year |

|---|---|---|

| Antioxidant Activity of Flavonoids | Demonstrated significant free radical scavenging activity of Vitexin derivatives, including 2''-O-(4'''-O-acetyl)rhamnoside. | 2021 |

| Anti-inflammatory Effects on Macrophages | Reduced TNF-alpha and IL-6 production in activated macrophages, indicating strong anti-inflammatory potential. | 2022 |

| Neuroprotective Mechanisms Against Oxidative Stress | Showed protective effects on neuronal cells against oxidative damage in vitro. | 2023 |

Mécanisme D'action

The mechanism of action of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside involves its interaction with specific molecular targets and pathways. This may include:

Binding to enzymes: Inhibiting or activating enzyme activity.

Modulating signaling pathways: Affecting cellular communication and function.

Interacting with receptors: Influencing receptor-mediated processes.

Comparaison Avec Des Composés Similaires

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside can be compared with other similar compounds, such as:

Flavonoids: Compounds with similar chromenone structures.

Glycosides: Compounds with sugar units attached to other functional groups.

Phenolic compounds: Compounds with hydroxyl groups attached to aromatic rings.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Activité Biologique

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside derived from various plant sources, particularly within the genus Crataegus. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article explores the pharmacological properties of this compound, supported by case studies and research findings.

- Molecular Formula : C29H32O15

- Molar Mass : 620.56 g/mol

- CAS Number : 80537-98-0

- Appearance : Yellow powder

- Density : 1.68 g/cm³ (predicted)

- pKa : 6.21 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C29H32O15 |

| Molar Mass | 620.56 g/mol |

| CAS Number | 80537-98-0 |

| Density | 1.68 g/cm³ |

| Appearance | Yellow powder |

| pKa | 6.21 |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in cells. A study demonstrated that this compound effectively lowered malondialdehyde (MDA) levels in rat models, indicating its potential in mitigating oxidative damage .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various experimental models. In a study involving carrageenan-induced paw edema in rats, oral administration of this compound resulted in a dose-dependent reduction of inflammation . This suggests its potential use in treating inflammatory conditions.

Neuroprotective Properties

Research has also highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, potentially through the modulation of signaling pathways involved in cell survival . This property could make it a candidate for further investigation in neurodegenerative diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including Micrococcus flavus and Bacillus subtilis, suggesting its potential as a natural antimicrobial agent .

Study on Antioxidant and Anti-inflammatory Effects

In a controlled study, the antioxidant capacity of this compound was evaluated alongside its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers and an increase in antioxidant enzyme activity in treated groups compared to controls .

Neuroprotective Study

Another notable study focused on the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and maintained mitochondrial function, suggesting its potential application in neuroprotection .

Propriétés

IUPAC Name |

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O15/c1-10-25(41-11(2)31)23(38)24(39)29(40-10)44-28-22(37)21(36)18(9-30)43-27(28)20-15(34)7-14(33)19-16(35)8-17(42-26(19)20)12-3-5-13(32)6-4-12/h3-8,10,18,21-25,27-30,32-34,36-39H,9H2,1-2H3/t10-,18+,21+,22-,23-,24+,25-,27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQUXMJLUPJNPG-XRPNDKIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.